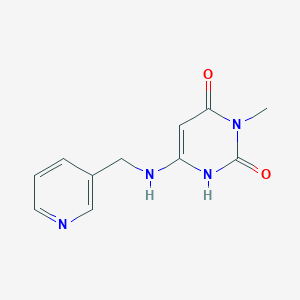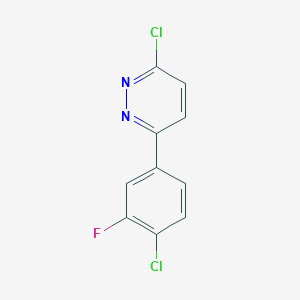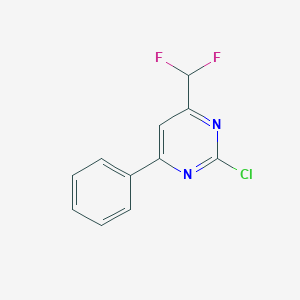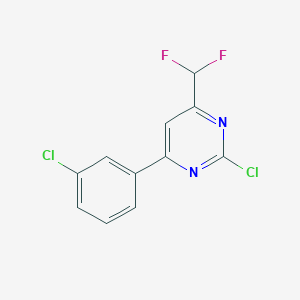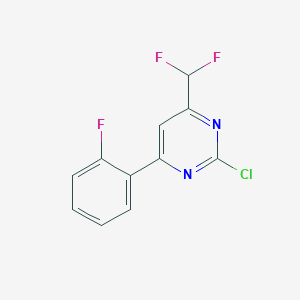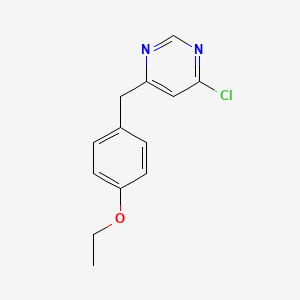
4-Chloro-6-(4-ethoxybenzyl)pyrimidine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(4-ethoxybenzyl)pyrimidine includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a chlorine atom, an ethoxy group, and a benzyl group .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-6-(4-ethoxybenzyl)pyrimidine are not available, pyrimidine derivatives are known to undergo various chemical reactions. For instance, they can participate in nucleophilic aromatic substitution or palladium coupling reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
One of the primary applications of compounds similar to 4-Chloro-6-(4-ethoxybenzyl)pyrimidine is in the synthesis of antitumor agents. Studies have shown that derivatives of this compound, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, demonstrate significant activity against certain types of cancer, like the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Influence on DNA Methylation
Research has also been conducted on the effects of pyrimidine derivatives, including 4-Chloro-6-(4-ethoxybenzyl)pyrimidine, on DNA methylation. These studies are crucial for understanding the compound's potential role in genetic regulation and its implications in diseases like cancer (Grigoryan et al., 2012).
Antiviral Properties
Additionally, certain derivatives of 4-Chloro-6-(4-ethoxybenzyl)pyrimidine have been explored for their antiviral properties. For example, studies involving pyrimidines with similar structures have shown efficacy against human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).
Structural and Molecular Studies
Moreover, the structural aspects of pyrimidines, including derivatives of 4-Chloro-6-(4-ethoxybenzyl)pyrimidine, have been extensively studied. These studies provide insights into the molecular recognition processes vital for drug development and the targeted action of pharmaceuticals (Rajam et al., 2017).
Eigenschaften
IUPAC Name |
4-chloro-6-[(4-ethoxyphenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-2-17-12-5-3-10(4-6-12)7-11-8-13(14)16-9-15-11/h3-6,8-9H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIIAQLGGMGSMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



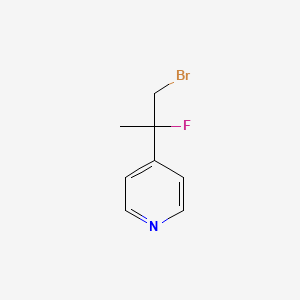
![5-benzyl-4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480196.png)
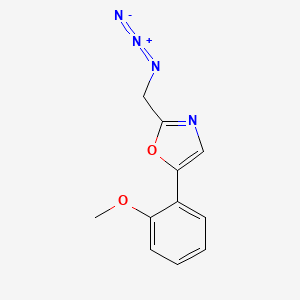

![5-benzyl-4-(4-methoxyphenyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480202.png)
![2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480203.png)
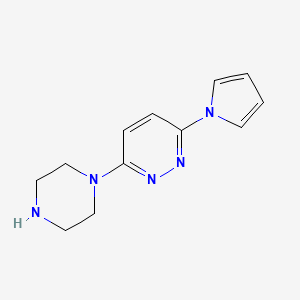
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1480206.png)
